Acetoxyacetic acid

Catalog No.
S773959
CAS No.
13831-30-6
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetoxyacetic acid

CAS Number

13831-30-6

Product Name

Acetoxyacetic acid

IUPAC Name

2-acetyloxyacetic acid

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7)

InChI Key

MLXDUYUQINCFFV-UHFFFAOYSA-N

SMILES

CC(=O)OCC(=O)O

Synonyms

2-(Acetyloxy)acetic Acid; (Acetyloxy)acetic Acid; Glycolic Acid Acetate; 2-Hydroxyacetic Acid Acetate; Acetoxyacetic Acid; Acetylglycolic Acid; NSC 72984; O-Acetylglycolic Acid;

Canonical SMILES

CC(=O)OCC(=O)O

The exact mass of the compound Acetoxyacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72984. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetoxyacetic acid, also known as O-acetylglycolic acid, is a bifunctional C2 aliphatic building block featuring a carboxylic acid and an acetyl-protected alpha-hydroxyl group. By masking the hydroxyl moiety of glycolic acid, this compound effectively prevents the self-condensation and oligomerization reactions that typically plague unprotected alpha-hydroxy acids during activation . This structural pre-protection makes it an essential precursor in organic synthesis, particularly for the high-yield production of tetronic acid derivatives, specifically functionalized active pharmaceutical ingredients (APIs), and advanced polymer intermediates. Its excellent solubility in organic solvents and predictable reactivity profile make it a superior choice for scalable manufacturing where strict mono-directional reactivity at the carboxylate center is required .

Substituting acetoxyacetic acid with its parent compound, glycolic acid, frequently leads to catastrophic process failures during activation or coupling [1]. Because glycolic acid possesses both a free hydroxyl and a free carboxyl group, attempts to activate the acid (e.g., via N-hydroxysuccinimide esters or acid chlorides) inevitably trigger uncontrolled intermolecular esterification, yielding polyglycolic acid or glycolide rather than the target monomeric product . Conversely, substituting with chloroacetic acid introduces fundamentally different reactivity—favoring nucleophilic substitution at the alpha-carbon—alongside severe toxicity and handling hazards. Procurement of pre-acetylated acetoxyacetic acid is therefore mandatory to ensure selective, high-yield functionalization without the need for costly, time-consuming in-house protection and deprotection steps [1].

Suppression of Unwanted Oligomerization in Tetronic Acid Synthesis

In the synthesis of complex heterocycles such as tetronic acid derivatives, the use of unprotected glycolic acid results in extensive self-polymerization under coupling conditions. By utilizing acetoxyacetic acid, the hydroxyl group is shielded, allowing base-catalyzed Dickmann-type condensations of its active esters to proceed cleanly [1]. This pre-protection strategy enables remarkably high yields of 90–95% for target cyclic derivatives, completely bypassing the oligomeric waste streams associated with the unprotected baseline [1].

Evidence DimensionTarget product yield in base-catalyzed condensation
Target Compound Data90–95% yield of target tetronic acid derivatives
Comparator Or BaselineUnprotected glycolic acid (yields complex mixtures of polyglycolic acid and oligomers)
Quantified Difference>90% selective conversion vs. dominant self-polymerization
ConditionsBase-catalyzed condensation of active esters

Procurement of the pre-acetylated acid eliminates the need for an in-house protection step, directly enabling scalable, high-yield synthesis of complex heterocycles.

Enhanced Selectivity in Formaldehyde Carbonylation Workflows

During the acid-catalyzed carbonylation of formaldehyde to produce ethylene glycol precursors, the intermediate glycolic acid is highly unstable and prone to reversible decomposition or polymerization, leading to reactor fouling and solution carbonization [1]. Introducing acetic acid to rapidly convert the intermediate into acetoxyacetic acid effectively halts this polymerization. This in situ trapping strategy pulls the reaction equilibrium forward, achieving a target product selectivity of >85%, whereas the unprotected glycolic acid pathway suffers from significant yield loss to polymeric byproducts [1].

Evidence DimensionSelectivity toward monomeric ethylene glycol precursors
Target Compound Data>85% selectivity when intermediate is stabilized as acetoxyacetic acid
Comparator Or BaselineUnprotected glycolic acid pathway (leads to polyglycolic acid formation and carbonization)
Quantified Difference>85% selectivity vs. significant yield loss to intractable polymers
ConditionsAcid-catalyzed carbonylation of formaldehyde (120 °C, 6 MPa CO)

Utilizing acetoxyacetic acid as a stable intermediate prevents reactor fouling and is critical for maintaining high selectivity in C1-to-C2 upgrading processes.

High-Yielding Acylation in Peptidoglycan Derivative Synthesis

The synthesis of immunomodulatory Nod2 ligands requires precise acylation at the 2-position of peptidoglycan derivatives. Attempting this coupling with unprotected glycolic acid requires complex multi-step protection to prevent side reactions. By employing acetoxyacetic acid N-hydroxysuccinimide (NHS) ester, researchers achieved a highly selective, single-step acylation with an 85% yield [1]. This direct approach provides a rapid, tunable route to stable Nod2 ligands, demonstrating the compound's utility in sensitive biological molecule modifications[1].

Evidence DimensionYield of 2-position acylated peptidoglycan derivatives
Target Compound Data85% yield using acetoxyacetic acid NHS ester
Comparator Or BaselineStandard unprotected glycolic acid coupling (requires multi-step protection/deprotection)
Quantified Difference85% direct yield vs. multi-step yield losses and complex purification
ConditionsAqueous/organic coupling using NHS active esters

Buying acetoxyacetic acid allows for the direct formation of active esters for selective coupling, bypassing inefficient protection steps in API and biological probe synthesis.

Synthesis of Tetronic Acid Derivatives and Heterocycles

Directly utilizes the protected hydroxyl group of acetoxyacetic acid to achieve 90-95% yields in Dickmann condensations, avoiding the severe oligomerization seen when attempting to activate raw glycolic acid [1].

Precursor for tert-Butyl Glycolate and API Intermediates

Acts as a stable, easily handled starting material for synthesizing specifically protected glycolates used in pharmaceutical manufacturing, such as 5-aminolevulinic acid dehydratase inhibitors .

Ethylene Glycol Precursor Pathways

Serves as a stable, non-polymerizing intermediate in the acid-catalyzed carbonylation of formaldehyde, preventing the formation of intractable polyglycolic acid mixtures and improving overall process selectivity to >85% [2].

Peptidoglycan Modification and Immunomodulator Synthesis

Enables rapid, high-yielding (85%) acylation of sensitive biological molecules via its NHS ester, facilitating the efficient development of stable Nod2 receptor ligands without multi-step protection sequences [3].

XLogP3

-0.3

Melting Point

67.5 °C

UNII

YMD9TFB2PG

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13831-30-6

Wikipedia

Acetoxyacetic acid

Dates

Last modified: 08-15-2023

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